tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
tert-Butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate: is a complex organic compound featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic synthesis. A common route includes:
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Formation of the Thienopyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a thiophene derivative and a pyrimidine precursor, cyclization can be achieved using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Dimethylphenyl Group: : This can be accomplished through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-dimethylphenyl is coupled with the thienopyrimidine core using a palladium catalyst.
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Esterification: : The final step involves esterification to introduce the tert-butyl acetate group. This can be done using tert-butyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl group in the thienopyrimidine ring, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: HNO₃/H₂SO₄ for nitration
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives from the reduction of carbonyl groups.
Substitution: Nitro derivatives from nitration reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thienopyrimidine core is known for its biological activity, and modifications with the dimethylphenyl group can enhance its interaction with biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and aromaticity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate in biological systems involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. The dimethylphenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-oxo-4H-thieno[3,2-d]pyrimidin-3-yl)acetate
- tert-Butyl 2-(7-phenyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate
Uniqueness
The presence of the 2,5-dimethylphenyl group in tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate distinguishes it from other similar compounds. This substitution can significantly alter the compound’s chemical reactivity and biological activity, providing unique properties that can be exploited in various applications.
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Properties
IUPAC Name |
tert-butyl 2-[7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-6-7-13(2)14(8-12)15-10-26-18-17(15)21-11-22(19(18)24)9-16(23)25-20(3,4)5/h6-8,10-11H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVYCZSWWDZPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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